molecular formula C7H12N4O2 B1348317 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide CAS No. 210417-12-2

4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide

Cat. No. B1348317
M. Wt: 184.2 g/mol
InChI Key: BUUBDDAVRQDZCO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about where it is commonly found or what it is commonly used for.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reagents and conditions necessary for these reactions and the products that are formed.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability.


Scientific Research Applications

Chemistry and Synthesis

The chemistry of pyrazoline derivatives, including compounds like 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide, is a rich field of study due to their potential as building blocks in the synthesis of various heterocyclic compounds. For example, the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives has been highlighted for the synthesis of heterocyclic compounds such as pyrazolo-imidazoles, -thiazoles, and spiropyrans, showcasing the versatility of pyrazoline scaffolds in chemical synthesis (Gomaa & Ali, 2020).

Heterocyclic Compound Development

The development of heterocyclic compounds using pyrazoline cores has been extensively studied due to their applicability in medicinal and pharmaceutical industries. Pyranopyrimidine scaffolds, for instance, have been the focus of intensive investigation, highlighting the synthetic challenges and the wide range of applications of these compounds in drug development (Parmar, Vala, & Patel, 2023).

Antioxidant Activity Analysis

The study of antioxidants is crucial in various scientific fields, and pyrazoline derivatives can play a significant role in this area. Analytical methods used in determining antioxidant activity have been reviewed, presenting critical insights into tests based on hydrogen atom transfer and electron transfer, which are relevant in assessing the antioxidant capacity of compounds, including potentially those similar to 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide (Munteanu & Apetrei, 2021).

Radical Scavenging and Cellular Protection

Chromones and their derivatives, akin to pyrazoline structures, have been studied for their radical scavenging abilities and their potential to protect cells from impairment. These compounds' antioxidant properties contribute to their biological activities, including anti-inflammatory and anticancer effects, which can be correlated with pyrazoline derivatives' potential applications (Yadav, Parshad, Manchanda, & Sharma, 2014).

Synthetic Routes and Medicinal Chemistry

The synthesis and chemistry of pyrazoline derivatives, including structurally unique hexasubstituted pyrazolines, have been explored, providing insights into the synthetic routes and the potential of these compounds in medicinal chemistry. These studies underscore the diversity of pyrazoline derivatives and their applicability in developing novel therapeutic agents (Baumstark, Vásquez, & Mctush-Camp, 2013).

Safety And Hazards

This section would detail any risks associated with handling or exposure to the compound, as well as appropriate safety precautions. It could also include information on the compound’s environmental impact.


Future Directions

This could include potential applications of the compound that have not yet been fully explored, or ways that its synthesis or use could be improved.


Please note that the availability and depth of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist or conduct further research.


properties

IUPAC Name

4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-4-5(2-3-12)6(13)11(10-4)7(8)9/h10,12H,2-3H2,1H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUBDDAVRQDZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C(=N)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327558
Record name 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide

CAS RN

210417-12-2
Record name 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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